2-(1-naphthylmethoxy)-5-nitrobenzaldehyde
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Overview
Description
2-(1-naphthylmethoxy)-5-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthylmethoxy group attached to a benzaldehyde ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylmethoxy)-5-nitrobenzaldehyde typically involves the following steps:
Formation of 1-naphthylmethanol: This can be achieved by the reduction of 1-naphthaldehyde using a reducing agent such as sodium borohydride.
Etherification: The 1-naphthylmethanol is then reacted with 2-bromo-5-nitrobenzaldehyde in the presence of a base like potassium carbonate to form the desired ether linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthylmethoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: 2-(1-naphthylmethoxy)-5-nitrobenzoic acid.
Reduction: 2-(1-naphthylmethoxy)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1-naphthylmethoxy)-5-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-naphthylmethoxy)-5-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-naphthylmethoxy)benzaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
5-nitro-2-(phenylmethoxy)benzaldehyde: Similar structure but with a phenyl group instead of a naphthyl group, which can influence its chemical and biological properties.
Uniqueness
2-(1-naphthylmethoxy)-5-nitrobenzaldehyde is unique due to the presence of both the naphthylmethoxy and nitro groups, which confer specific reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethoxy)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-11-15-10-16(19(21)22)8-9-18(15)23-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVHXXSMRUCFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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